molecular formula C18H17Cl2N3O2S B2621498 5-((3,4-dichlorobenzyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-77-4

5-((3,4-dichlorobenzyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2621498
CAS No.: 899747-77-4
M. Wt: 410.31
InChI Key: SFOGORFSEXKSAU-UHFFFAOYSA-N
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Description

5-((3,4-dichlorobenzyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound features a unique structure with a dichlorobenzylthio group, making it an interesting subject for various chemical and biological studies. Heterocyclic compounds like this one are known for their diverse applications in medicinal chemistry, agrochemicals, and material science .

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methylsulfanyl]-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O2S/c1-4-11-8-21-16-14(17(24)23(3)18(25)22(16)2)15(11)26-9-10-5-6-12(19)13(20)7-10/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOGORFSEXKSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1SCC3=CC(=C(C=C3)Cl)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-dichlorobenzyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common method starts with the preparation of the key intermediate, which is then subjected to various reaction conditions to introduce the dichlorobenzylthio group. The use of di-2-pyridyl thionocarbonate (DPT) as a substitute for thiophosgene in the synthesis of isothiocyanates is an example of an efficient and ecological approach .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((3,4-dichlorobenzyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrido[2,3-d]pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

5-((3,4-dichlorobenzyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((3,4-dichlorobenzyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), reducing inflammation by blocking the production of prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-((3,4-dichlorobenzyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern and the presence of the ethyl and dimethyl groups on the pyrido[2,3-d]pyrimidine ring. These structural features may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

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